molecular formula C28H20BrNO4 B341667 2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 4-(4-BROMOBENZAMIDO)BENZOATE

2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 4-(4-BROMOBENZAMIDO)BENZOATE

Cat. No.: B341667
M. Wt: 514.4 g/mol
InChI Key: CBJVDNIMVLLADR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 4-(4-BROMOBENZAMIDO)BENZOATE is a complex organic compound that features a biphenyl group, a bromophenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 4-(4-BROMOBENZAMIDO)BENZOATE typically involves multiple steps. One common route includes the following steps:

    Formation of the biphenyl group: This can be achieved through a Suzuki coupling reaction between a bromobenzene derivative and a phenylboronic acid.

    Introduction of the oxoethyl group: This step involves the acylation of the biphenyl compound using an appropriate acyl chloride.

    Formation of the benzoate ester: This can be done by esterification of the carboxylic acid with an alcohol in the presence of a catalyst.

    Introduction of the bromophenyl group: This step involves the reaction of the intermediate with a bromophenyl isocyanate to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 4-(4-BROMOBENZAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 4-(4-BROMOBENZAMIDO)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Used in the development of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 4-(4-BROMOBENZAMIDO)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The biphenyl and bromophenyl groups can facilitate interactions with hydrophobic pockets, while the oxoethyl and benzoate groups can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic acid: Similar in structure but lacks the biphenyl and benzoate groups.

    4-Bromobiphenyl: Contains the biphenyl and bromophenyl groups but lacks the oxoethyl and benzoate groups.

    Biphenyl-4-carboxylic acid: Contains the biphenyl and carboxylic acid groups but lacks the bromophenyl and oxoethyl groups.

Properties

Molecular Formula

C28H20BrNO4

Molecular Weight

514.4 g/mol

IUPAC Name

[2-oxo-2-(4-phenylphenyl)ethyl] 4-[(4-bromobenzoyl)amino]benzoate

InChI

InChI=1S/C28H20BrNO4/c29-24-14-10-22(11-15-24)27(32)30-25-16-12-23(13-17-25)28(33)34-18-26(31)21-8-6-20(7-9-21)19-4-2-1-3-5-19/h1-17H,18H2,(H,30,32)

InChI Key

CBJVDNIMVLLADR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Br

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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